1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline

Catalog No.
S536362
CAS No.
16078-42-5
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline

CAS Number

16078-42-5

Product Name

1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3

InChI Key

IJTWYLGCGAIGAQ-UHFFFAOYSA-N

SMILES

CC1CCC2=CC=CC=C2N1C(=O)C

Solubility

Soluble in DMSO

Synonyms

MS2126; MS-2126; MS 2126; NSC-71584; NSC 71584; NSC71584;

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)C

Description

The exact mass of the compound 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline is 189.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71584. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Potential as a Bromodomain Inhibitor: A study published in the Journal of Medicinal Chemistry explored fragment-based discovery of bromodomain inhibitors. This research identified (2S)-1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline (a stereoisomer of 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline) as a potential lead compound for further development of bromodomain inhibitors. Bromodomains are protein domains that play a role in gene regulation, and their inhibition holds promise for therapeutic applications in cancer and other diseases [].

Data Availability:

  • Structural information for (2S)-1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline bound to a human bromodomain can be found in the Protein Data Bank Japan (PDB entry 4a9h) [].

Future Research Directions:

Given the limited current research on 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline, further investigations are needed to explore its potential applications. This could include studies on:

  • Synthesis and characterization of the compound and its derivatives.
  • Biological activity assays to assess its potential as a bromodomain inhibitor or for other therapeutic targets.
  • Computational modeling to understand its binding interactions with target proteins.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Exact Mass

189.1154

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

16078-42-5

Dates

Modify: 2023-08-15
1: Nicolai N, Cook JL, Smeins FE. Grassland composition affects season shifts in seed preference by Pogonomyrmex barbatus (Hymenoptera: Myrmicinae) in the Edwards Plateau, Texas. Environ Entomol. 2007 Apr;36(2):433-40. PubMed PMID: 17445379.

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